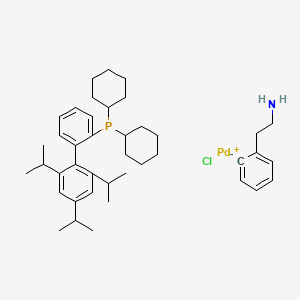
XPhosPdG1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XPhosPdG1 is a palladium precatalyst, also known as (2-Dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl) [2- (2-aminoethyl)phenyl)]palladium (II) chloride . It is used in various chemical reactions, particularly in cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of XPhosPdG1 is C41H59ClNPPd . The structure includes a palladium (II) center coordinated to a chloride ion, a phenethylamine moiety, and a dicyclohexylphosphino-biphenyl ligand .Chemical Reactions Analysis
XPhosPdG1 is a catalyst for various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . It is particularly effective in cross-coupling reactions of electron-deficient anilines with aryl chlorides .Physical And Chemical Properties Analysis
XPhosPdG1 is a solid with a molecular weight of 738.76 g/mol . It has a melting point of 205-210 °C . The InChI string and SMILES string provide more details about its chemical structure .科学的研究の応用
Buchwald-Hartwig Cross Coupling Reaction
XPhosPdG1 is used as a catalyst in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of many organic compounds .
Heck Reaction
The Heck reaction, a method for the palladium-catalyzed carbon-carbon bond formation, also utilizes XPhosPdG1 as a catalyst . This reaction is widely used in organic synthesis and pharmaceutical research .
Hiyama Coupling
XPhosPdG1 is used in the Hiyama coupling reaction, which is a cross-coupling reaction used to synthesize carbon-carbon bonds . This reaction is particularly useful in the synthesis of complex organic molecules .
Negishi Coupling
In the Negishi coupling reaction, which is another method for creating carbon-carbon bonds, XPhosPdG1 serves as an effective catalyst . This reaction is widely used in the synthesis of natural products and pharmaceuticals .
Sonogashira Coupling
XPhosPdG1 is also used in the Sonogashira coupling reaction, a process used to form carbon-carbon bonds between aryl and alkyne groups . This reaction is commonly used in the synthesis of conjugated enynes and polyynes .
Stille Coupling
The Stille coupling reaction, which is used to form carbon-carbon bonds between organotin compounds and organic halides, also uses XPhosPdG1 as a catalyst . This reaction is widely used in the synthesis of biologically active compounds and natural products .
Suzuki-Miyaura Coupling
XPhosPdG1 is used in the Suzuki-Miyaura coupling reaction, a popular method for forming carbon-carbon bonds . This reaction is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Quality Control in Chemical Synthesis
XPhosPdG1 is also used in quality control in chemical synthesis .
作用機序
Target of Action
The primary target of (SP-4-4)-[2-[2-(Amino-kappaN)ethyl]phenyl-kappaC]chloro[dicyclohexyl[2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine]palladium, also known as XPhosPdG1, is the formation of C-N bonds . This compound is a palladium catalyst that is used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Mode of Action
XPhosPdG1 interacts with its targets by catalyzing the formation of C-N bonds . It enables the intramolecular amidation of aryl chlorides, even those that are electron-rich . This catalyst system allows primary amides, which have only modest nucleophilicity, to be coupled successfully .
Biochemical Pathways
The action of XPhosPdG1 affects the biochemical pathways involved in the formation of benzene-fused 6/7-membered amides . The compound plays a crucial role in the intramolecular C-N bond formation, which is a key step in these pathways .
Result of Action
The molecular and cellular effects of XPhosPdG1’s action include the efficient synthesis of benzene-fused 6/7-membered amides via intramolecular C-N bond formation . This results in the creation of valuable molecular structures of benzene-fused amides .
Safety and Hazards
XPhosPdG1 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. All sources of ignition should be removed, and adequate ventilation should be ensured .
特性
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMPMZWIIQCZBA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59ClNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
XPhosPdG1 | |
CAS RN |
1028206-56-5 |
Source


|
| Record name | Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

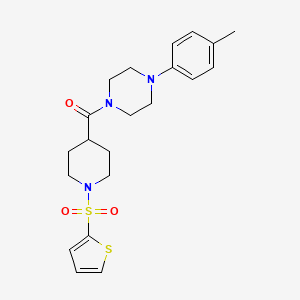
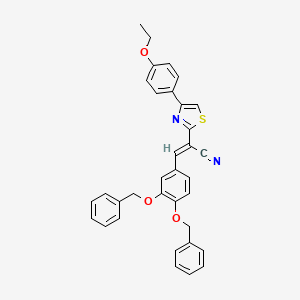

![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2620084.png)

![8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2620087.png)
![[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B2620088.png)
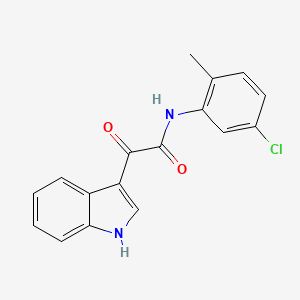
![N-(3,4-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2620092.png)
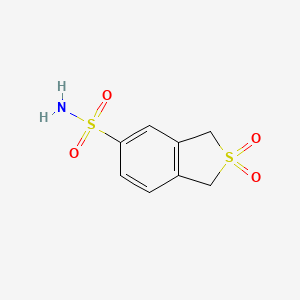
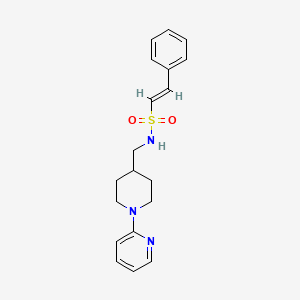
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2620097.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2620098.png)